

Disialyllacto-N-tetraose (DSLNT): A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: *disialyllacto-N-tetraose*

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Introduction

Disialyllacto-N-tetraose (DSLNT) is a complex oligosaccharide found in human milk. As a prominent member of the human milk oligosaccharides (HMOs), DSLNT is not merely a nutritional component but a bioactive molecule with significant physiological functions, particularly in infants. Emerging research has highlighted its potent therapeutic potential, primarily in the prevention of necrotizing enterocolitis (NEC), immunomodulation, and antiviral applications. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of DSLNT, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

The biological functions of **disialyllacto-N-tetraose** are multifaceted, stemming from its unique structure, which includes an atypical Neu5Ac α 2–6GlcNAc motif. The primary mechanisms of action identified to date include the direct modulation of intestinal epithelial cell signaling, interaction with immune cell receptors, and interference with pathogen binding.

Protection Against Necrotizing Enterocolitis (NEC)

One of the most well-documented activities of DSLNT is its protective effect against NEC, a devastating inflammatory bowel disease affecting premature infants.

In a neonatal rat model of NEC, supplementation with pooled human milk oligosaccharides, and specifically DSLNT, demonstrated a significant reduction in disease severity and mortality.

Treatment Group	96-Hour Survival Rate (%)	Mean Ileum Pathology Score (\pm SD)	Statistical Significance (p-value)
Formula Alone	73.1%	1.98 \pm 1.11	-
Formula + Pooled HMO	95.0%	0.44 \pm 0.30	<0.001

Data extracted from Jantscher-Krenn E, et al. Gut. 2012.[1]

Recent studies have elucidated a key mechanism by which DSLNT protects the intestinal barrier integrity. It has been shown to counteract the damaging effects of mast cell chymase, an enzyme implicated in the pathogenesis of inflammatory bowel disease, by stabilizing the Zonula occludens-1 (ZO-1)/Focal Adhesion Kinase (FAK)/p38 signaling pathway in intestinal epithelial cells.[2]

Mast cell chymase-induced disruption of the intestinal barrier leads to the downregulation of the tight junction protein ZO-1 and the signaling molecules FAK and p38. DSLNT treatment has been shown to rescue the expression of these proteins, thereby preserving the integrity of the intestinal epithelium.[2]

DSLNT's protective effect on the ZO-1/FAK/p38 pathway.

Immunomodulation through Siglec Interaction

DSLNT, with its terminal sialic acid residues, is a natural ligand for Sialic acid-binding immunoglobulin-type lectins (Siglecs). These receptors are primarily expressed on immune cells and are crucial regulators of immune responses.

The atypical Neu5Ac α 2–6GlcNAc motif present in DSLNT is recognized with high specificity by certain Siglecs, such as Siglec-15.[3] This interaction can modulate immune cell signaling, although the precise downstream consequences are still an active area of investigation. It is hypothesized that this binding can lead to the dampening of inflammatory responses.

Interaction of DSLNT with Siglec-15 on an immune cell.

Antiviral Activity

Sialylated oligosaccharides, including DSLNT, can act as decoy receptors for viruses that utilize sialic acid for host cell entry, such as the influenza virus. By mimicking the host cell surface receptors, DSLNT can competitively inhibit viral attachment, thereby neutralizing the virus and preventing infection. While the specific IC₅₀ values for DSLNT against various influenza strains are not yet widely published, the general mechanism is well-established for other sialylated HMOs.

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